Didecylbenzene

Hydrophobicity LogP Environmental Partitioning

Didecylbenzene (CAS 33377-22-9), with the molecular formula C26H46 and a molecular weight of approximately 358.6 g/mol, is a dialkylbenzene compound consisting of a benzene ring substituted with two decyl (C10H21) groups. It is a hydrophobic, high-boiling organic liquid , belonging to the broader class of heavy alkylbenzenes (HAB), which are distinguished from lighter homologs like dodecylbenzene (C12) by their higher molecular weight and carbon chain length.

Molecular Formula C26H46
Molecular Weight 358.6 g/mol
CAS No. 33377-22-9
Cat. No. B15176053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidecylbenzene
CAS33377-22-9
Molecular FormulaC26H46
Molecular Weight358.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC1=CC=CC=C1CCCCCCCCCC
InChIInChI=1S/C26H46/c1-3-5-7-9-11-13-15-17-21-25-23-19-20-24-26(25)22-18-16-14-12-10-8-6-4-2/h19-20,23-24H,3-18,21-22H2,1-2H3
InChIKeyFVEVOEHPSHPIOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Didecylbenzene (CAS 33377-22-9) for Industrial Procurement: Chemical Identity and Class Overview


Didecylbenzene (CAS 33377-22-9), with the molecular formula C26H46 and a molecular weight of approximately 358.6 g/mol, is a dialkylbenzene compound consisting of a benzene ring substituted with two decyl (C10H21) groups . It is a hydrophobic, high-boiling organic liquid [1], belonging to the broader class of heavy alkylbenzenes (HAB), which are distinguished from lighter homologs like dodecylbenzene (C12) by their higher molecular weight and carbon chain length [2]. This compound is a known constituent of industrial heavy alkylbenzene streams and serves as a precursor to specialized anionic surfactants, notably heavy alkylbenzene sulfonates (HABS), through sulfonation reactions [2].

Why Didecylbenzene (CAS 33377-22-9) Cannot Be Replaced by Common C10-C14 Linear Alkylbenzenes


Substituting didecylbenzene with more common linear alkylbenzenes like dodecylbenzene (C12) or tetradecylbenzene (C14) is not a straightforward option in technical applications. The presence of two alkyl chains significantly alters key physicochemical properties, particularly its LogP, which is calculated to be 10.2 [1], making it profoundly more hydrophobic and lipophilic than monoalkylbenzenes. This extreme hydrophobicity directly impacts its sulfonated derivative, heavy alkylbenzene sulfonate (HABS), which is reported to exhibit superior interfacial tension (IFT) reduction in enhanced oil recovery (EOR) applications compared to lighter alkylbenzene sulfonates . Furthermore, the higher molecular weight contributes to a higher boiling point (446.7°C at 760 mmHg) [2] and higher flash point (243.5°C) [2], providing a distinct safety and handling advantage in high-temperature industrial processes, thereby preventing direct one-to-one substitution . The specific isomer distribution and chain length also influence the sulfonate's performance in forming middle-phase microemulsions, a critical property for EOR .

Quantitative Evidence: Selecting Didecylbenzene (CAS 33377-22-9) Based on Measurable Performance Differences


Extreme Hydrophobicity: LogP Comparison of Didecylbenzene vs. Dodecylbenzene

Didecylbenzene (C10 dialkyl) is significantly more hydrophobic than the monoalkyl analog dodecylbenzene (C12). This is a key differentiator for applications where extreme lipophilicity or low water solubility is required [1]. The calculated partition coefficient (LogP) for didecylbenzene is 10.2 [2], whereas the experimental LogP for dodecylbenzene is approximately 8.3 [3]. This nearly two-order-of-magnitude difference in LogP translates to a predicted octanol-water partition coefficient that is roughly 100 times greater for didecylbenzene, indicating a much stronger tendency to partition into non-polar phases.

Hydrophobicity LogP Environmental Partitioning Lipophilicity

Higher Boiling Point for High-Temperature Process Safety: Didecylbenzene vs. Dodecylbenzene

Didecylbenzene exhibits a significantly higher boiling point and flash point compared to the widely used linear alkylbenzene, dodecylbenzene. This is a critical differentiator for industrial processes that involve elevated temperatures, as it offers a wider operational window and improved safety margins against flammability [1]. The boiling point of didecylbenzene is 446.7°C at 760 mmHg, with a flash point of 243.5°C [2], whereas dodecylbenzene has a boiling point of approximately 331°C and a flash point around 124°C [3].

Thermal Stability Boiling Point Flash Point Process Safety

Enhanced Oil Recovery Performance: Heavy Alkylbenzene Sulfonate (HABS) vs. Lighter Alkylbenzene Sulfonates

The sulfonated derivative of didecylbenzene, known as heavy alkylbenzene sulfonate (HABS), demonstrates superior performance in Enhanced Oil Recovery (EOR) compared to sulfonates derived from lighter alkylbenzenes. A key mechanism is its ability to achieve ultra-low interfacial tension (IFT) between oil and water . Research indicates that HABS, which is synthesized from heavy alkylbenzenes containing C14-C18 chains (including didecylbenzene), is more effective at solubilizing heavy crude oil fractions and forming middle-phase microemulsions than conventional linear alkylbenzene sulfonates (LAS) derived from C10-C14 feedstocks . This is because the longer, dual alkyl chains of HABS provide a better match with the complex hydrocarbons in crude oil .

Enhanced Oil Recovery (EOR) Interfacial Tension (IFT) Microemulsion Surfactant

Recommended Application Scenarios for Didecylbenzene (CAS 33377-22-9) Based on Quantitative Evidence


Synthesis of Heavy Alkylbenzene Sulfonates (HABS) for Enhanced Oil Recovery (EOR)

Didecylbenzene is an optimal precursor for synthesizing heavy alkylbenzene sulfonate (HABS) surfactants. As detailed in Section 3, HABS derived from heavy alkylbenzenes (C14-C18) is specifically selected in EOR applications for its ability to form middle-phase microemulsions and achieve ultra-low interfacial tension, a property not typically matched by sulfonates from lighter monoalkylbenzenes .

High-Temperature Industrial Processes Requiring Low Volatility and High Safety Margins

Given its boiling point of 446.7°C and flash point of 243.5°C, didecylbenzene is a suitable choice as a high-temperature solvent, heat transfer fluid component, or in processes where minimizing volatile emissions is a priority. This is a quantifiable advantage over more volatile alkylbenzenes like dodecylbenzene (boiling point ~331°C), offering a safer and more stable operational window [1].

Specialty Lubricant and Non-Polar Solvent Formulations

The extreme hydrophobicity of didecylbenzene, as indicated by its calculated LogP of 10.2, makes it a valuable component in formulations requiring high lipophilicity and minimal water interaction [2]. This property is particularly relevant for synthetic lubricants, oil-based metalworking fluids, and as a carrier for hydrophobic additives where it can outperform less lipophilic analogs like dodecylbenzene [3].

Research and Development of New Dialkylbenzene Derivatives

The specific 1,2-isomer of didecylbenzene (CAS 33377-22-9) serves as a well-defined, high-molecular-weight building block for organic synthesis. Its unique structure allows for the preparation of novel compounds with tailored lipophilic properties, including functional materials and potentially bioactive molecules .

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